molecular formula C48H24CoN4O8-4 B13734524 cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

Cat. No.: B13734524
M. Wt: 843.7 g/mol
InChI Key: PRRIVNGCGPKPAA-UHFFFAOYSA-H
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Description

Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrin-based complexes. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The incorporation of cobalt into the porphyrin structure enhances its chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:

    Synthesis of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. This reaction forms the tetrapyrrole macrocycle.

    Functionalization of the Porphyrin: The porphyrin core is then functionalized with carboxylate groups at specific positions to form 10,15,20-tris(4-carboxylatophenyl)porphyrin.

    Incorporation of Cobalt: Cobalt is introduced into the porphyrin structure through a metallation reaction. This involves the reaction of the functionalized porphyrin with a cobalt salt, such as cobalt(II) acetate, under controlled conditions to form the cobalt(2+) complex.

    Formation of the Benzoate Derivative: The final step involves the reaction of the cobalt(2+) complex with benzoic acid or its derivatives to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to higher oxidation states.

    Reduction: Reduction reactions involve the reduction of the cobalt center to lower oxidation states.

    Substitution: The compound can participate in substitution reactions, where ligands attached to the cobalt center are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used. Reactions are conducted under mild conditions to prevent decomposition.

    Substitution: Ligand exchange reactions are facilitated by using coordinating solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) complexes. Substitution reactions result in the formation of new cobalt(2+) complexes with different ligands.

Scientific Research Applications

Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its unique structure and reactivity make it an effective catalyst for organic transformations.

    Biology: In biological research, the compound is used as a model system to study the behavior of metalloporphyrins in biological systems. It is also used in the development of biosensors for detecting specific biomolecules.

    Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate singlet oxygen upon light irradiation makes it a promising photosensitizer for PDT.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as dyes and pigments. Its unique optical properties make it suitable for use in light-harvesting systems and solar cells.

Mechanism of Action

The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves its interaction with molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Catalysis: As a catalyst, the compound facilitates chemical reactions by providing an active site for substrate binding and transformation. The cobalt center plays a crucial role in the catalytic activity.

    Photosensitization: In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen. Singlet oxygen is a highly reactive species that can induce cell damage and apoptosis in cancer cells.

    Electron Transfer: The compound can participate in electron transfer reactions, where it acts as an electron donor or acceptor. This property is essential for its role in redox reactions and light-harvesting systems.

Comparison with Similar Compounds

Cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate can be compared with other similar compounds, such as:

    Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline: This compound has amino groups instead of carboxylate groups, which affects its reactivity and applications.

    Iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate: The substitution of cobalt with iron changes the compound’s redox properties and catalytic activity.

    Zinc(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate: Zinc substitution affects the compound’s photophysical properties and its use in photodynamic therapy.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of cobalt, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C48H24CoN4O8-4

Molecular Weight

843.7 g/mol

IUPAC Name

cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Co/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-6

InChI Key

PRRIVNGCGPKPAA-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Co+2]

Origin of Product

United States

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